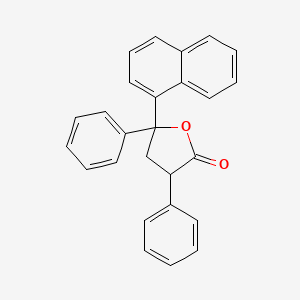
(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the aniline group. Common reagents used in these steps include benzyl bromide, pyridine derivatives, and aniline. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that maximize yield and minimize cost. Techniques such as continuous flow chemistry, automated synthesis, and the use of advanced catalysts may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any double bonds present.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Similar compounds have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)amine
- (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)benzamide
Uniqueness
What sets (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H25N3O |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
N-[2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]propan-2-yl]aniline |
InChI |
InChI=1S/C24H25N3O/c1-24(2,27-19-12-7-4-8-13-19)22-15-9-14-21(26-22)23-25-20(17-28-23)16-18-10-5-3-6-11-18/h3-15,20,27H,16-17H2,1-2H3/t20-/m0/s1 |
Clave InChI |
MNHOBFDXTYNGDK-FQEVSTJZSA-N |
SMILES isomérico |
CC(C)(C1=CC=CC(=N1)C2=N[C@H](CO2)CC3=CC=CC=C3)NC4=CC=CC=C4 |
SMILES canónico |
CC(C)(C1=CC=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



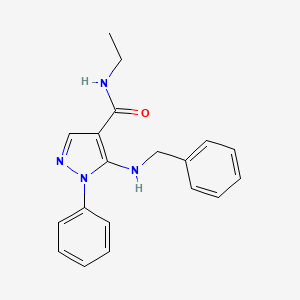
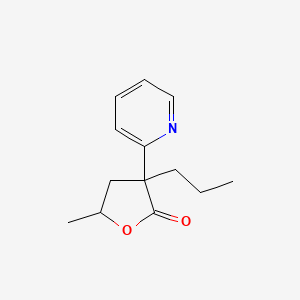



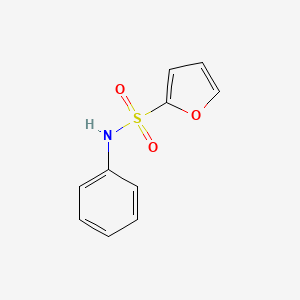
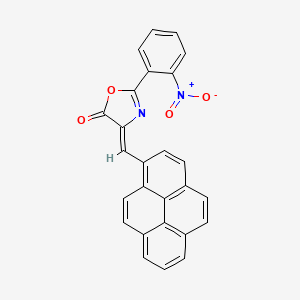


![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)

![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)
